molecular formula C27H31FN4O8 B1312672 SU14813 maleate CAS No. 849643-15-8

SU14813 maleate

Numéro de catalogue B1312672
Numéro CAS: 849643-15-8
Poids moléculaire: 558.6 g/mol
Clé InChI: PQPBIMIFGPFTNF-FYOMJGPWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SU14813 maleate is a multi-targeted receptor tyrosine kinases inhibitor . It was developed as part of a program targeting multiple split kinase domain RTKs at SUGEN, Inc . SU14813 inhibits kinase activity of VEGFR-1 and VEGFR-2, PDGFRs, KIT, FLT3, and CSF1R/FMS . In biochemical assays, SU14813 inhibited these RTK targets with IC 50 values ranging from 0.002 to 0.05 μmol/L .


Molecular Structure Analysis

The molecular structure of SU14813 maleate is complex, with a molecular formula of C27H31FN4O8 . It has a molecular weight of 558.6 g/mol .


Chemical Reactions Analysis

SU14813 maleate has been shown to inhibit ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It also inhibits VEGFR-2, PDGFR-β, and KIT phosphorylation in porcine aorta endothelial cells overexpressing these targets .


Physical And Chemical Properties Analysis

SU14813 maleate is a multi-targeted receptor tyrosine kinases inhibitor with IC50s of 50, 2, 4, 15 nM for VEGFR2, VEGFR1, PDGFRβ and KIT .

Applications De Recherche Scientifique

Comprehensive Analysis of SU14813 Maleate Applications

SU14813 maleate is a multi-targeted receptor tyrosine kinase inhibitor with a broad spectrum of applications in scientific research, particularly in the field of oncology. Below is a detailed analysis of its unique applications across various research fields.

Anti-Angiogenic Activity

SU14813 maleate: exhibits potent antiangiogenic activity by inhibiting vascular endothelial growth factor receptors (VEGFR). This inhibition is crucial in preventing the formation of new blood vessels that tumors need for growth and metastasis . In preclinical studies, SU14813 has shown to effectively reduce angiogenesis, which is the process of new blood vessel formation from pre-existing vessels .

Antitumor Efficacy

The compound has demonstrated significant antitumor activity in various xenograft models. By targeting multiple receptor tyrosine kinases (RTKs) such as VEGFR, platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), SU14813 maleate disrupts critical pathways involved in tumor growth and survival . This multitargeted approach has been validated to be more effective than single-pathway inhibition in cancer therapies .

Treatment of Gastrointestinal Stromal Tumors (GIST)

SU14813 maleate has been explored as a treatment option for GIST, especially after the failure of imatinib due to resistance or intolerance. It is designed to demonstrate optimized pharmacokinetic and tolerability profiles, making it a potential next-generation therapeutic agent .

Advanced Renal Cell Carcinoma (RCC)

In clinical trials, SU14813 maleate has shown promise in treating advanced RCC. One patient achieved a complete response, while others exhibited partial responses or long-lasting stable disease, indicating the compound’s potential efficacy in this area .

Pancreatic Neuroendocrine Tumors

The compound’s multitargeted RTK inhibitory activity makes it a candidate for treating unresectable or metastatic, well-differentiated pancreatic neuroendocrine tumors. Its broad-spectrum activity could provide a therapeutic advantage over agents that target a single RTK .

Hematologic Malignancies

SU14813 maleate targets fms-like tyrosine kinase 3 (FLT-3), which plays a key role in the growth and metastasis of solid and hematologic tumors. Its inhibitory effect on FLT-3 makes it a potential agent for research into treatments for various blood cancers .

Combination Therapy with Docetaxel

Research has indicated that combining SU14813 maleate with docetaxel, a chemotherapy medication, can significantly enhance antitumor activity. This combination therapy could be more effective than either agent alone, particularly in tumor models insensitive to docetaxel .

Modulation of Kinase Activity

SU14813 maleate has been shown to inhibit kinase activity of various RTKs with high potency. The inhibition of these kinases disrupts signaling pathways that are essential for the proliferation, migration, and survival of cancer cells, making it a valuable tool for cancer research .

Mécanisme D'action

Target of Action

SU14813 maleate is a multi-targeted receptor tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), platelet-derived growth factor receptor β (PDGFRβ), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3) . These receptors play a key role in angiogenesis, tumor growth, and metastasis .

Mode of Action

SU14813 maleate inhibits the kinase activity of its targets through binding and inhibition . This results in the inhibition of ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It also inhibits the phosphorylation of VEGFR-2, PDGFR-β, and FLT3 in a dose- and time-dependent fashion .

Biochemical Pathways

The inhibition of these receptor tyrosine kinases by SU14813 maleate disrupts multiple signaling pathways that are crucial for angiogenesis, tumor growth, and metastasis . This simultaneous targeted inhibition of multiple signaling pathways could be more effective than inhibiting a single pathway in cancer therapies .

Pharmacokinetics

The plasma concentration required for in vivo target inhibition of SU14813 maleate was estimated to be 100 to 200 ng/mL . The agent exhibited dose-proportional exposure with the expected target plasma concentrations achieved at doses ≥ 100 mg/day .

Result of Action

SU14813 maleate exhibits broad and potent antitumor activity resulting in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines . It inhibits target RTK activity in vivo in association with reduction in angiogenesis, target RTK-mediated proliferation, and survival of tumor cells, leading to broad and potent antitumor efficacy .

Orientations Futures

SU14813 maleate has shown broad and potent antitumor activity resulting in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines . Treatment in combination with docetaxel significantly enhanced both the inhibition of primary tumor growth and the survival of the tumor-bearing mice compared with administration of either agent alone . These findings suggest that SU14813 maleate may have potential for further development as a therapeutic agent in cancer treatment.

Propriétés

IUPAC Name

(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4.C4H4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28;5-3(6)1-2-4(7)8/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30);1-2H,(H,5,6)(H,7,8)/b18-10-;2-1-/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPBIMIFGPFTNF-FYOMJGPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463224
Record name SU14813 maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SU14813 maleate

CAS RN

849643-15-8
Record name SU14813 maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SU14813 maleate
Reactant of Route 2
SU14813 maleate
Reactant of Route 3
SU14813 maleate
Reactant of Route 4
SU14813 maleate
Reactant of Route 5
Reactant of Route 5
SU14813 maleate
Reactant of Route 6
Reactant of Route 6
SU14813 maleate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.